4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid
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Overview
Description
4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid is an organic compound with a complex structure. This compound is known for its versatility in various chemical reactions and its relevance in multiple fields of research including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Preparation: : The synthesis of 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid often begins with the protection of an amino group using tert-butyl dicarbonate.
Addition of Alkyl Chain: : Next, the intermediate is reacted with 2-methylpropyl bromide in the presence of a strong base, like potassium carbonate, to introduce the propyl group.
Formation of Ester: : This step involves converting the intermediate into an ester through reaction with ethyl chloroformate in a basic medium.
Hydrolysis: : Finally, the ester is hydrolyzed under acidic or basic conditions to yield the target compound.
Industrial Production Methods
For industrial purposes, the compound is synthesized in larger batches using automated reactors that control the temperature, pressure, and addition of reagents, ensuring consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: : Using reducing agents like lithium aluminum hydride or sodium borohydride, it can be reduced to its alcohol derivatives.
Substitution: : It is also prone to nucleophilic substitution reactions, especially at the protected amino group site.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Base for Nucleophilic Substitution: : Potassium carbonate, sodium hydroxide.
Major Products
Oxidation Products: : Aldehydes, ketones.
Reduction Products: : Alcohol derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid is used in:
Chemistry: : As an intermediate in the synthesis of more complex organic molecules.
Biology: : In biochemical studies to investigate enzyme-substrate interactions.
Medicine: : As a precursor in the synthesis of pharmaceuticals.
Industry: : In the manufacturing of polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various biochemical pathways:
Molecular Targets: : It interacts with enzymes and proteins, often modifying their structure and function.
Pathways Involved: : It participates in pathways involving the synthesis and metabolism of amino acids and other vital biochemical substances.
Comparison with Similar Compounds
Similar Compounds
4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)pentanoic acid
4-(2-{[(tert-butoxy)carbonyl]amino}-2-ethylpropoxy)butanoic acid
4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)hexanoic acid
Uniqueness
What sets 4-(2-{[(tert-butoxy)carbonyl]amino}-2-methylpropoxy)butanoic acid apart is its specific reactivity profile, making it particularly suitable for targeted synthetic applications. Its unique structural features, such as the tert-butoxycarbonyl-protected amino group, offer distinct advantages in selective reactions compared to its analogs.
This compound is a fascinating subject for scientific exploration due to its versatility and the wide range of applications in various fields.
Properties
CAS No. |
2703780-64-5 |
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Molecular Formula |
C13H25NO5 |
Molecular Weight |
275.34 g/mol |
IUPAC Name |
4-[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]butanoic acid |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)19-11(17)14-13(4,5)9-18-8-6-7-10(15)16/h6-9H2,1-5H3,(H,14,17)(H,15,16) |
InChI Key |
MLKQMOWGOQDDPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)COCCCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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